B1576865 ENAP-1

ENAP-1

Cat. No.: B1576865
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ENAP-1 (eNOS-associated protein-1) is a regulatory protein that modulates the activity of endothelial nitric oxide synthase (eNOS), an enzyme critical for vascular homeostasis through nitric oxide (NO) production. This compound interacts with eNOS to influence its subcellular localization, enzymatic activity, or stability, though its precise molecular mechanisms remain under investigation . Its regulatory role places it within a broader family of proteins that fine-tune NOS isoforms, which are pivotal in cardiovascular, neuronal, and immune systems.

Properties

bioactivity

Antibacterial

sequence

DVQCGEGHFCHDQTCCRASQGGACCPYSQGVCCADQRHCCPVGF

Origin of Product

United States

Comparison with Similar Compounds

This compound vs. NOSIP (eNOS Interacting Protein)

  • Functional Overlap: Both this compound and NOSIP bind to eNOS, but their regulatory outcomes differ. NOSIP promotes eNOS translocation from the plasma membrane to intracellular compartments, reducing NO production under static conditions .
  • Structural Differences: NOSIP (14 kDa) is smaller than this compound (exact size unspecified in evidence) and operates via distinct binding domains.
  • Physiological Impact: While this compound’s role in vascular tone is less characterized, NOSIP deletion in murine models leads to hypertension and impaired angiogenesis .

This compound vs. Caveolins

  • Mechanistic Contrast: Caveolin-1, a scaffolding protein in caveolae, directly inhibits eNOS by binding its caveolin-binding motif. This compound, conversely, may regulate eNOS indirectly through protein-protein interactions or post-translational modifications .
  • Tissue Specificity : Caveolin-1 is ubiquitously expressed in endothelial cells, whereas this compound’s expression profile is narrower, suggesting specialized regulatory niches.

This compound vs. PIN (Protein Inhibitor of nNOS)

  • Isoform Specificity: PIN selectively inhibits neuronal NOS (nNOS) by binding its N-terminal PDZ domain, unlike this compound’s eNOS-specific activity .
  • Molecular Weight : PIN is a 10-kDa protein, smaller than this compound, reflecting divergent evolutionary roles.
  • Functional Outcome: PIN’s inhibition of nNOS impacts synaptic plasticity, whereas this compound’s modulation of eNOS primarily affects vasodilation .

Data Table: Key Features of this compound and Comparable Proteins

Parameter This compound NOSIP Caveolin-1 PIN
Target NOS Isoform eNOS eNOS eNOS nNOS
Molecular Weight Not specified 14 kDa 18–24 kDa 10 kDa
Regulatory Effect Modulatory (mechanism unclear) Translocates eNOS Inhibitory Inhibitory
Key Reference

Research Findings and Implications

  • This compound’s Unique Niche: Unlike PIN or caveolins, this compound lacks a clearly defined inhibitory domain, suggesting it may act as an adaptor protein or compete with other regulators for eNOS binding .
  • Therapeutic Potential: Targeting this compound could offer isoform-specific modulation of NO pathways, avoiding systemic side effects associated with broader NOS inhibitors.
  • Unresolved Questions : The absence of structural data for this compound limits mechanistic insights, highlighting the need for crystallography or cryo-EM studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.